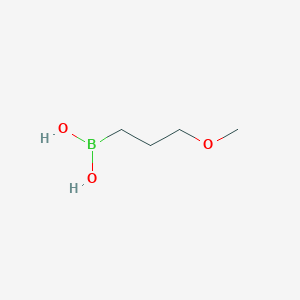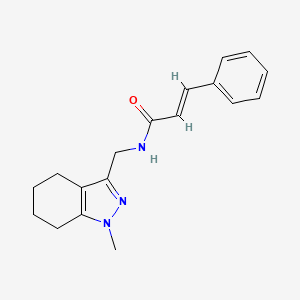
N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide, also known as CMFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 249.32 g/mol.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide is not fully understood. However, studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to have antifungal activity against various fungal strains. However, the biochemical and physiological effects of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide on normal cells and tissues are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. It also exhibits potent antitumor and antifungal activity, making it a promising candidate for further research in these fields.
However, one of the limitations of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide is its potential toxicity to normal cells and tissues, which requires further investigation. It also has limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and fungal infections. Another direction is to explore its potential as a building block for the synthesis of novel compounds with potential applications in various fields. Additionally, further research is needed to investigate its toxicity and potential side effects on normal cells and tissues.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide involves the reaction of 5-methylfurfural with malononitrile in the presence of a base, followed by the reaction of the resulting intermediate with isopropylamine. The reaction yields N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide as a white crystalline solid with a yield of approximately 70%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an antifungal agent.
In organic synthesis, N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been used as a building block for the synthesis of various compounds, including pyridines and pyrimidines. It has also been studied for its potential as a ligand in catalytic reactions.
In material science, N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)15(9-8-14)13(16)7-6-12-5-4-11(3)17-12/h4-5,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVSQCHQRBEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)N(CC#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B2460194.png)
![1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride](/img/structure/B2460196.png)
![N-(2-(1,3-dioxoisoindolin-2-yl)phenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2460198.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide](/img/structure/B2460199.png)

![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2460201.png)
![3-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2460203.png)
![Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2460204.png)
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2460207.png)
![Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride](/img/structure/B2460210.png)


![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
![[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B2460216.png)